REACTION_CXSMILES
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[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](Cl)=O)=[CH:3][CH:2]=1.[C:16](#[N:19])[CH:17]=C>>[C:10]1([C:1]2[CH:6]=[CH:5][C:4]([CH:7]=[CH:17][C:16]#[N:19])=[CH:3][CH:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
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|
Quantity
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10.83 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
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Name
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|
Quantity
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3.31 g
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Type
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reactant
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Smiles
|
C(C=C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The crude product is extracted, in a Soxhlet extractor, with 100 ml of n-hexane
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Type
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CUSTOM
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Details
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is recrystallised from methanol
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Type
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CUSTOM
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Details
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3.83 g (37% of theory) of yellow crystals, melting point 43.7° C., are obtained
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |